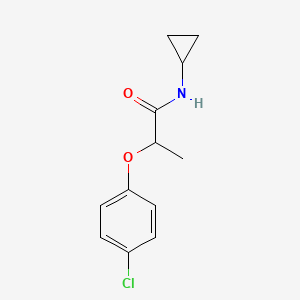![molecular formula C13H25N3O3 B4560691 ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE](/img/structure/B4560691.png)
ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE
Overview
Description
ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethyl ester group, a piperazine ring substituted with an isobutyl group, and a carbonyl group linked to an amino acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-isobutylpiperazine, is synthesized through the reaction of piperazine with isobutyl bromide under basic conditions.
Coupling with Ethyl Chloroformate: The 4-isobutylpiperazine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester intermediate.
Amination: The ethyl ester intermediate is subsequently reacted with glycine or its derivatives to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present, such as converting the carbonyl group to an alcohol or an aldehyde.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: The major product is the corresponding carboxylic acid.
Substitution Reactions: Products vary depending on the substituent introduced.
Oxidation and Reduction: Products include alcohols, aldehydes, or ketones, depending on the specific reaction conditions.
Scientific Research Applications
ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[(4-METHYLPIPERAZINO)CARBONYL]AMINO}ACETATE
- ETHYL 2-{[(4-ETHYLPIPERAZINO)CARBONYL]AMINO}ACETATE
- ETHYL 2-{[(4-PROPYLPIPERAZINO)CARBONYL]AMINO}ACETATE
Uniqueness
ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE is unique due to the presence of the isobutyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, potentially enhancing its efficacy or selectivity in certain applications.
Properties
IUPAC Name |
ethyl 2-[[4-(2-methylpropyl)piperazine-1-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-4-19-12(17)9-14-13(18)16-7-5-15(6-8-16)10-11(2)3/h11H,4-10H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOKYGDEXKWWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCN(CC1)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4560617.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B4560624.png)
![N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4560626.png)

![1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-2-propen-1-one](/img/structure/B4560635.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B4560639.png)
![N-(2-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4560640.png)

![N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE](/img/structure/B4560661.png)
![N-(4-ethoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4560663.png)
![2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N~1~,N~1~-DIPHENYLACETAMIDE](/img/structure/B4560669.png)

